molecular formula C8H9ClO2 B1367578 3-Chloro-4-ethoxy-phenol CAS No. 1216134-31-4

3-Chloro-4-ethoxy-phenol

Cat. No.: B1367578
CAS No.: 1216134-31-4
M. Wt: 172.61 g/mol
InChI Key: WUCUVINNJNRVRH-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-phenol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and an ethoxy group at the fourth position

Scientific Research Applications

3-Chloro-4-ethoxy-phenol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

3-Chloro-4-ethoxy-phenol is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Future Directions

3-Chloro-4-ethoxy-phenol has diverse applications, including its role as a precursor for the synthesis of pharmaceuticals and agrochemicals. It has high potential as a building block for the synthesis of bioactive natural products and conducting polymers . Its unique properties make it a valuable tool in various research fields.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-ethoxy-phenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids. Additionally, this compound can act as an inhibitor of certain enzymes, affecting their activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can activate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of specific enzymes, such as cytochrome P450 enzymes. This inhibition can lead to the accumulation of substrates and the formation of reactive intermediates, which can further interact with other biomolecules. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and activate signaling pathways involved in stress responses. The compound may also modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent oxidative stress and inflammation, which can affect cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood biochemistry and hematological parameters. These toxic effects are likely due to the compound’s ability to induce oxidative stress and inflammation, as well as its interactions with enzymes and other biomolecules .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics, including this compound, by catalyzing oxidation reactions that lead to the formation of reactive intermediates. These intermediates can further undergo conjugation reactions with glutathione or other cofactors, leading to their detoxification and excretion. The compound’s effects on metabolic flux and metabolite levels are influenced by its interactions with these enzymes and the resulting changes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, as well as its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxy-phenol can be achieved through several methods. One common approach involves the ethoxylation of 3-chlorophenol. This reaction typically requires the presence of a base, such as sodium hydroxide, and an ethylating agent, such as ethyl iodide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethoxy-phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and the corresponding nucleophile.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Comparison with Similar Compounds

    3-Chloro-4-methoxy-phenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloro-3-ethoxy-phenol: Chlorine and ethoxy groups are interchanged.

    3-Ethoxyphenol: Lacks the chlorine atom.

Properties

IUPAC Name

3-chloro-4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCUVINNJNRVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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